molecular formula C10H15NO3 B14421904 Butyl 2-cyano-3-ethoxyprop-2-enoate CAS No. 80677-63-0

Butyl 2-cyano-3-ethoxyprop-2-enoate

Cat. No.: B14421904
CAS No.: 80677-63-0
M. Wt: 197.23 g/mol
InChI Key: IQQTWLOKGBCCHR-UHFFFAOYSA-N
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Description

Butyl 2-cyano-3-ethoxyprop-2-enoate is an organic compound with the molecular formula C10H15NO3 It is an ester derivative that contains a butyl group, a cyano group, and an ethoxy group attached to a prop-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-cyano-3-ethoxyprop-2-enoate can be achieved through several methods. One common approach involves the reaction of butyl acrylate with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-cyano-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the cyano group.

Major Products Formed

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: this compound yields butyl 2-cyano-3-hydroxypropanoate and ethanol.

    Reduction: The reduction of the cyano group results in the formation of butyl 2-amino-3-ethoxyprop-2-enoate.

Scientific Research Applications

Butyl 2-cyano-3-ethoxyprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of butyl 2-cyano-3-ethoxyprop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. These reactions can modulate biological pathways and enzyme activities, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-ethoxyprop-2-enoate
  • Methyl 2-cyano-3-ethoxyprop-2-enoate
  • Propyl 2-cyano-3-ethoxyprop-2-enoate

Uniqueness

Butyl 2-cyano-3-ethoxyprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The butyl group provides hydrophobic character, while the cyano and ethoxy groups offer sites for further chemical modification.

Properties

CAS No.

80677-63-0

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

butyl 2-cyano-3-ethoxyprop-2-enoate

InChI

InChI=1S/C10H15NO3/c1-3-5-6-14-10(12)9(7-11)8-13-4-2/h8H,3-6H2,1-2H3

InChI Key

IQQTWLOKGBCCHR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C(=COCC)C#N

Origin of Product

United States

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